N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C27H29N5O5 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H29N5O5/c1-35-21-9-8-17(14-22(21)36-2)10-11-29-26(33)19-15-20-25(30-23-7-3-4-12-31(23)27(20)34)32(24(19)28)16-18-6-5-13-37-18/h3-4,7-9,12,14-15,18,28H,5-6,10-11,13,16H2,1-2H3,(H,29,33) |
InChI Key |
DKONDWKMQBULON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5CCCO5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the triazatricyclo structure: This step involves cyclization reactions under controlled conditions.
Introduction of the oxolan-2-ylmethyl group: This is achieved through nucleophilic substitution reactions.
Attachment of the 3,4-dimethoxyphenyl group: This step involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the 3,4-dimethoxyphenyl group but differs in the rest of the structure.
2-(3,4-Dimethoxyphenyl)ethanol: Similar aromatic structure but lacks the triazatricyclo framework.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex triazatricyclo structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a triazatricyclo framework that incorporates nitrogen atoms, methoxy groups, and an imino functionality. Its molecular formula is with a molecular weight of approximately 524.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N6O4 |
| Molecular Weight | 524.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | BSGZZHOSWWYHGL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Research indicates that it may modulate enzyme activity or receptor binding, impacting various biochemical pathways involved in disease processes such as inflammation and cancer progression.
Antitumor Activity
Studies have demonstrated that compounds with similar structural characteristics exhibit significant antitumor effects. For instance:
- Cytotoxicity Against Cancer Cells : Compounds within the same chemical family have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : The compound may influence critical signaling pathways such as pMAPK pathways in liver and lung tissues, which are often implicated in tumor growth and metastasis .
Pharmacological Assessments
Recent pharmacological assessments have highlighted the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino to inhibit specific enzymes involved in inflammatory responses:
- Inflammation Modulation : Inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting a role in managing inflammatory diseases.
- Comparative Studies : Related compounds have shown varying degrees of inhibition on similar pathways, indicating that structural modifications can significantly impact biological efficacy .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Isoquinoline Derivatives : An investigation into isoquinoline derivatives revealed their effectiveness in targeting leukemia cells due to their ability to induce apoptosis .
- Antibacterial Activity : Another study focused on the antibacterial properties of similar compounds against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
